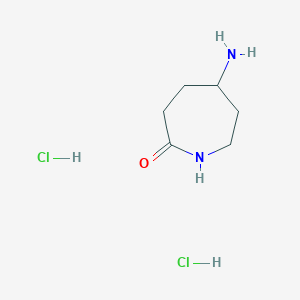![molecular formula C8H17ClN4 B1383272 1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride CAS No. 1787904-43-1](/img/structure/B1383272.png)
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . 1,2,4-Triazole scaffolds are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse. For instance, the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis and Structure Analysis : Chernyshev et al. (2010) described the synthesis of compounds related to 1,2,4-triazoles, including 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid, which shares structural similarities with the target compound. They explored new rearrangements in the 2,5-dioxopyrrolidine series, providing insights into the synthesis mechanisms of such compounds (Chernyshev, Chernysheva, & Starikova, 2010).
Crystal Structure Determination : Studies on compounds with triazole rings, such as the work by Ye Jiao et al. (2015), have contributed to understanding the crystal structures of these molecules. Their research on a triazole compound revealed intricate hydrogen bonding patterns and three-dimensional network structures, offering valuable information for the structural analysis of related compounds (Ye Jiao et al., 2015).
Medicinal Chemistry and Biological Activities
Antitumor Activity : The triazole ring, a component of the target compound, has been linked to potential antitumor activities. For instance, the study by Hu et al. (2010) synthesized a triazole derivative and evaluated its antitumor effects, indicating a potential research avenue for related compounds (Hu et al., 2010).
Biological Activities of Triazole Derivatives : Tirlapur et al. (2009) investigated new series of 1,2,4-triazoles, highlighting their biological activities. This research supports the potential bioactivity of compounds containing the 1,2,4-triazole structure, which is pertinent to the target compound (Tirlapur, Yuvaraj, Patil, & Udupi, 2009).
Microwave-Assisted Synthesis and Applications : The microwave-assisted synthesis of compounds involving 1,2,4-triazoles, as explored by Tan, Lim, and Dolzhenko (2017), demonstrates an efficient method for creating derivatives with potential medicinal and agricultural chemistry applications (Tan, Lim, & Dolzhenko, 2017).
Propriétés
IUPAC Name |
1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4.ClH/c1-4-5(2)7-10-8(6(3)9)12-11-7;/h5-6H,4,9H2,1-3H3,(H,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOFWPMJKGGVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(butan-2-yl)-1H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)





